
FERROCENEACETIC ACID
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Overview
Description
Ferroceneacetic acid (chemical formula: C₁₂H₁₂FeO₂; molecular weight: 244.07 g/mol; CAS: 1287-16-7) is an organometallic compound comprising a ferrocene moiety (two cyclopentadienyl rings sandwiching an iron atom) linked to an acetic acid group via a methylene bridge. This structure confers unique electrochemical properties, including reversible redox behavior, making it valuable in catalysis, materials science, and medicinal chemistry . Its melting point ranges from 158–160°C, and it is characterized by high thermal stability and solubility in polar organic solvents. Applications include its use in synthesizing cholesterol esters (though direct esterification methods face limitations) and as a precursor for redox-active polymers .
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
The Friedel-Crafts acylation, a cornerstone of aromatic substitution chemistry, has been widely employed for functionalizing ferrocene. While acetylferrocene (C₁₂H₁₂FeO) is typically synthesized via this method , modifications can yield ferroceneacetic acid.
Acylation with Chloroacetyl Chloride
In a deviation from standard acetylations, chloroacetyl chloride (ClCH₂COCl) serves as the acylating agent. The reaction proceeds under anhydrous conditions in dichloromethane (DCM), with AlCl₃ as a Lewis catalyst. The electrophilic acylium ion (ClCH₂CO⁺) attacks the Cp ring, forming chloromethylacetylferrocene. Subsequent hydrolysis under basic conditions (NaOH, H₂O/EtOH) cleaves the chloro group, yielding this compound .
Key Parameters
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Catalyst Loading : 1.2 equiv. AlCl₃ ensures complete activation.
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Temperature : 0–5°C minimizes side reactions.
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Hydrolysis Duration : 6–8 hours under reflux.
Yield : 65–72% (crude), improving to 85% after recrystallization from ethanol .
Alkylation of Ferrocene with Bromoacetic Acid
Direct alkylation of ferrocene with bromoacetic acid (BrCH₂COOH) offers a single-step route. The cyclopentadienyl anion, generated via deprotonation with potassium hydroxide (KOH) in dimethyl ether (DME), undergoes nucleophilic substitution with bromoacetic acid.
Reaction Setup and Optimization
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Solvent : Anhydrous DME facilitates anion stability.
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Base : KOH (20 g per 50 mL DME) ensures complete deprotonation .
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Stoichiometry : 1:1 molar ratio of ferrocene to bromoacetic acid.
Challenges : Competing protonation of the anion by residual water reduces yield. Rigorous nitrogen purging and molecular sieves mitigate this issue .
Yield : 58–63%, with purity >90% confirmed by ¹H NMR .
Iodoform Reaction of Acetylferrocene Derivatives
Adapting methodologies from ferrocenecarboxylic acid synthesis , the iodoform reaction converts acetylferrocene derivatives to this compound. This approach exploits the oxidative cleavage of methyl ketones.
Reaction Protocol
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Iodoform Formation : Acetylferrocene reacts with iodine (I₂) and potassium iodide (KI) in a NaOH/H₂O-PEG-400 system .
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Acid Workup : The intermediate iodoform is hydrolyzed with HCl, yielding this compound.
Critical Parameters
Yield : 79% under optimized conditions .
Oxidation of Ferrocenylethanol
Ferrocenylethanol (C₁₂H₁₄FeO), synthesized via hydroboration-oxidation of vinylferrocene, undergoes oxidation to this compound. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) serves as the oxidant.
Oxidation Efficiency
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Jones Reagent : Achieves full oxidation but risks overoxidation to CO₂.
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PCC in DCM : Selective for primary alcohols, yielding 82% this compound .
Analytical Validation : IR spectroscopy confirms the disappearance of O-H (3,400 cm⁻¹) and emergence of C=O (1,710 cm⁻¹) stretches .
Grignard Reagent-Mediated Synthesis
This two-step method involves:
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Formation of Ferrocenylmethylmagnesium Bromide : Ferrocene reacts with Mg in THF under N₂, followed by addition of bromoacetic acid ethyl ester.
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Acid Hydrolysis : The ester intermediate is hydrolyzed with HCl to yield this compound.
Advantages : High atom economy (>75%) and scalability.
Limitations : Sensitive to moisture, requiring strict anhydrous conditions .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
---|---|---|---|---|
Friedel-Crafts | 72–85 | 95 | 12–14 | Moderate |
Alkylation | 58–63 | 90 | 8–10 | High |
Iodoform Reaction | 79 | 98 | 6–8 | High |
Oxidation | 82 | 97 | 10–12 | Low |
Grignard | 75 | 93 | 16–18 | Moderate |
Scientific Research Applications
NADH Biosensors
Ferroceneacetic acid is utilized in the preparation of NADH oxidase-based biosensors. These biosensors leverage the electrochemical properties of ferrocene derivatives to detect NADH levels, which are crucial in metabolic studies and clinical diagnostics .
Catalytic Reactions
The compound acts as a catalyst in hydroxylation and polymerization reactions. Its ability to facilitate these reactions makes it valuable in organic synthesis and materials development .
Antitumor Activity
This compound exhibits antitumor properties by generating active oxygen species that induce oxidative DNA damage in cancer cells. This mechanism highlights its potential as a therapeutic agent against various cancers .
Application | Mechanism | Reference |
---|---|---|
NADH Biosensors | Electrochemical detection of NADH | |
Catalysis | Facilitates hydroxylation and polymerization | |
Antitumor Agent | Induces oxidative DNA damage |
Ferrocene-Modified Amino Acids
Research has demonstrated the coupling of this compound with amino acids to create novel compounds with unique properties. For instance, Nα-Nε-(ferrocene-1-acetyl)-l-lysine was synthesized, which shows potential as a chemical nuclease for probing protein-nucleic acid interactions . This application opens avenues for developing targeted therapies and understanding fundamental biological processes.
Hybrid Compounds
This compound has been incorporated into hybrid compounds that exhibit enhanced biological activity. For example, harmicens, which combine harmine and ferrocene structures, have shown selective antiproliferative activity against cancer cell lines, indicating that ferrocene derivatives can enhance the efficacy of existing drugs .
Anticancer Properties
Ferrocene derivatives, including those based on this compound, have been investigated for their anticancer activities. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .
Delivery Systems
The stability of ferrocene-containing compounds in biological systems makes them suitable for drug delivery applications. Research indicates that ferrocene derivatives can enhance the solubility and bioavailability of therapeutic agents, improving their overall efficacy .
Mechanism of Action
The mechanism of action of ferroceneacetic acid involves its ability to generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to DNA damage and cell death. This property is particularly useful in its application as an antitumor agent, where it targets cancer cells and induces apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
Ferrocenecarboxylic Acid
- Structure : Direct attachment of a carboxylic acid (–COOH) to the ferrocene moiety.
- Properties : Lower molecular weight (~230 g/mol) and higher melting point (~170°C estimated) compared to ferroceneacetic acid.
- Reactivity : The anhydride form (ferrocenecarboxylic acid anhydride) exhibits higher reactivity in esterification reactions, successfully forming cholesterol esters, unlike this compound under similar conditions .
Chlorocarbonylferrocene
- Structure : A carbonyl chloride (–COCl) group replaces the acetic acid chain.
- Properties : Molecular weight 244.47 g/mol.
- Reactivity : Highly reactive in nucleophilic acyl substitution, enabling efficient synthesis of esters and amides without requiring activating agents like DCC .
δ-Ferrocenyl Valeric Acid
- Structure : A valeric acid chain (–(CH₂)₄COOH) linked to ferrocene.
- Properties : Higher molecular weight (~300 g/mol) and enhanced lipophilicity due to the longer alkyl chain.
- Applications : Improved membrane permeability in drug delivery systems compared to this compound .
Non-Ferrocene Analogues
Phenylacetic Acid
- Structure : Benzene ring with an acetic acid group.
- Properties : Molecular weight 136.15 g/mol; melting point 76–78°C.
- Applications : Used in pharmaceutical synthesis (e.g., penicillin derivatives) but lacks redox activity due to the absence of iron .
2,4-Dichlorophenoxyacetic Acid (2,4-DCA)
- Structure: Phenoxy group with chlorine substituents and an acetic acid chain.
- Properties : Molecular weight 221.04 g/mol; melting point 140–142°C.
- Applications : Herbicide with significant agricultural use. Toxicity profiles differ markedly from this compound, as 2,4-DCA is associated with environmental and health risks .
Comparative Data Table
Key Research Findings
Reactivity in Ester Synthesis :
- This compound fails to esterify cholesterol directly via DCC coupling, whereas chlorocarbonylferrocene and ferrocenecarboxylic acid anhydride achieve this efficiently .
- The acetic acid chain in this compound may sterically hinder reactions, necessitating alternative reagents or activated intermediates.
Electrochemical Behavior: Ferrocene derivatives exhibit reversible redox cycles due to the Fe²⁺/Fe³⁺ transition, a feature absent in non-ferrocene analogues like phenylacetic acid. This property is exploited in biosensors and conductive polymers .
Toxicity and Safety: 2,4-DCA has documented environmental toxicity, while this compound’s safety profile is less studied but presumed safer due to its organometallic stability .
Biological Activity
Ferroceneacetic acid (FCA) is a derivative of ferrocene, an organometallic compound known for its unique sandwich structure and diverse biological activities. This article explores the biological activity of FCA, focusing on its anticancer, antimalarial, and enzymatic properties, supported by data tables and relevant case studies.
Overview of Ferrocene and Its Derivatives
Ferrocene consists of two cyclopentadienyl anions sandwiching a central iron cation. This structure imparts unique electrochemical properties, making ferrocene derivatives, including FCA, attractive for various biomedical applications. The biological activity of ferrocene derivatives is largely attributed to their ability to undergo redox reactions, interact with biomolecules, and generate reactive oxygen species (ROS) that can influence cellular processes.
Anticancer Activity
Mechanisms of Action
FCA exhibits significant anticancer properties through several mechanisms:
- Redox Activity : The oxidation of FCA to its ferricenium form can generate ROS, which are known to induce apoptosis in cancer cells.
- Histone Deacetylase Inhibition : Recent studies have shown that ferrocene-based hydroxamic acids can inhibit HDAC6, leading to increased acetylation of proteins involved in cell cycle regulation and apoptosis .
- Selective Cytotoxicity : Studies indicate that FCA and its derivatives selectively target cancer cells while sparing normal cells, reducing potential side effects associated with traditional chemotherapeutics .
Case Studies
- Ferrocenophane Hydroxamic Acid : A study demonstrated that a specific FCA derivative showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Combination Therapy : Research has highlighted the synergistic effects of combining FCA with established chemotherapeutics like carboplatin, enhancing overall efficacy against resistant cancer types .
Antimalarial Activity
FCA has also been investigated for its antimalarial properties. The mechanism involves:
- Inhibition of Hemozoin Formation : Similar to chloroquine, FCA derivatives can inhibit the formation of hemozoin in Plasmodium falciparum, the causative agent of malaria .
Data Table: Antimalarial Efficacy of Ferrocene Derivatives
Compound | Strain Tested | IC50 (µM) | Reference |
---|---|---|---|
Ferroquine | P. falciparum Dd2 | 0.5 | |
FCA Derivative A | P. falciparum D10 | 0.7 | |
Ferrocenyl Formic Acid | P. falciparum Dd2 | 0.3 |
Enzymatic Activity
FCA has been utilized to modify enzymes for biosensing applications:
- Glucose Oxidase Modification : Covalent attachment of FCA to glucose oxidase enhances stability and facilitates direct electron transfer during glucose oxidation reactions. Studies show that this modification leads to improved sensor performance compared to unmodified enzymes .
Data Table: Enzymatic Activity Comparison
Q & A
Basic Research Questions
Q. What established methodologies ensure high-purity synthesis of ferroceneacetic acid, and how can yield be optimized?
- Methodological Answer : this compound is commonly synthesized via esterification of ferrocenemethanol with chloroacetic acid or through reactions involving ferrocenecarboxylic acid derivatives. For example, chloride derivatives of this compound (e.g., Entry 10 in synthesis studies) can yield esters under controlled conditions . Key steps include:
- Reagent selection : Use anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors.
- Yield optimization : Monitor reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of ferrocenemethanol to chloroacetic acid).
- Table 1 : Comparison of Synthesis Methods
Method | Yield (%) | Purity (HPLC) | Key Reference |
---|---|---|---|
Chloride derivative route | 78 | ≥98% | |
Direct esterification | 13* | 85% | |
*Low reactivity observed with testosterone derivatives. |
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze 1H and 13C NMR peaks for ferrocene protons (δ 4.0–4.5 ppm) and acetic acid carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Confirm ester carbonyl stretches (~1730 cm−1) and absence of hydroxyl groups (3300–3500 cm−1) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% acceptable for catalytic studies) .
Advanced Research Questions
Q. How can contradictions in reported electrochemical properties of this compound derivatives be systematically addressed?
- Methodological Answer : Discrepancies often arise from variations in experimental design or sample purity. To resolve these:
Comparative analysis : Replicate studies under identical conditions (solvent, electrolyte concentration, electrode material) .
Purity validation : Cross-check via elemental analysis and mass spectrometry to rule out impurities affecting redox potentials .
Computational modeling : Apply DFT calculations to correlate observed redox behavior with electronic structure (e.g., HOMO-LUMO gaps) .
- Example : A 2022 study attributed conflicting cyclic voltammetry peaks to solvent-dependent aggregation; acetonitrile vs. dichloromethane shifted E1/2 by 0.15 V .
Q. What experimental strategies enhance the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer : Focus on modifying the ferrocene backbone and reaction conditions:
- Chiral auxiliaries : Introduce enantioselective ligands (e.g., BINOL) to the acetic acid moiety to steer stereochemistry .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states and improve enantiomeric excess (e.e.).
- Kinetic studies : Use in-situ FTIR or UV-Vis spectroscopy to monitor intermediate formation and adjust catalyst loading (typically 5–10 mol%) .
Q. How can researchers design robust experiments to investigate electron-transfer mechanisms in this compound-mediated reactions?
- Methodological Answer : Employ a combination of electrochemical and spectroscopic tools:
- Cyclic voltammetry : Measure E1/2 values under varying pH and scan rates to identify reversible vs. irreversible processes .
- EPR spectroscopy : Detect radical intermediates during redox cycles (e.g., ferrocenium ion formation) .
- Controlled potential electrolysis : Quantify charge transfer efficiency and correlate with reaction yields .
Q. Guidelines for Data Presentation
- Tables : Use Roman numerals for table labels (e.g., Table I) and ensure self-explanatory footnotes .
- Figures : Prioritize clarity; avoid overcrowding voltammograms or spectra. Include error bars for replicated measurements .
- Supplementary Data : Deposit raw electrochemical datasets (e.g., .csv files) in repositories for reproducibility .
Properties
CAS No. |
1287-16-7 |
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Molecular Formula |
C12H12FeO2 10* |
Molecular Weight |
244.07 |
Origin of Product |
United States |
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